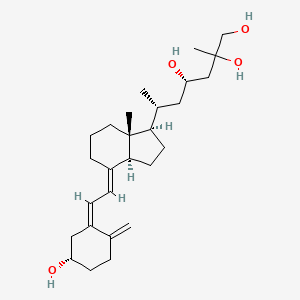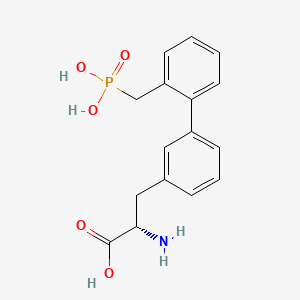
Phenylbenzene omega-phosphono-alpha-amino acid, solid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is a compound known for its unique structure and properties. It is a derivative of phenylbenzene amino acids and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of a phosphonomethyl group attached to a biphenyl structure, which is further linked to an L-alanine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Phosphonomethyl Group: The phosphonomethyl group can be introduced via a Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide.
Attachment of the L-alanine Moiety: The final step involves the coupling of the biphenyl-phosphonomethyl intermediate with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of 3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonomethyl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the biphenyl structure, potentially leading to the formation of cyclohexyl derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting glycine receptors.
Medicine: Research has investigated its potential therapeutic applications, including as an antagonist for certain neurotransmitter receptors.
Industry: It is used in the development of novel materials and as a precursor for agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with glycine receptors in the central nervous system. It acts as an antagonist, blocking the action of glycine and thereby modulating neurotransmission. The molecular targets include the alpha-1 and alpha-2 subunits of the glycine receptor, and the pathways involved are related to inhibitory neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strychnine: Another glycine receptor antagonist, but structurally distinct.
Picrotoxinin: A compound that also antagonizes glycine receptors but has a different mechanism of action.
Uniqueness
3-[2’-(Phosphonomethyl)-1,1’-biphenyl-3-yl]-L-alanine is unique due to its specific biphenyl structure combined with a phosphonomethyl group and an L-alanine moiety. This unique structure allows it to interact with glycine receptors in a distinct manner compared to other antagonists like strychnine and picrotoxinin.
Eigenschaften
Molekularformel |
C16H18NO5P |
|---|---|
Molekulargewicht |
335.29 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-[2-(phosphonomethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-23(20,21)22/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
InChI-Schlüssel |
NCEGJIHRQBRVJQ-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)CC(C(=O)O)N |
Synonyme |
3-(2'-phosphonomethyl(1,1'-biphenyl)-3-yl)alanine PMBA-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)
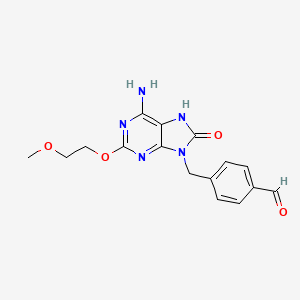
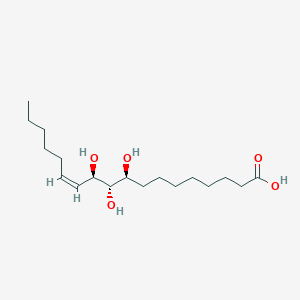
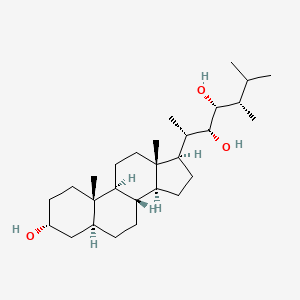
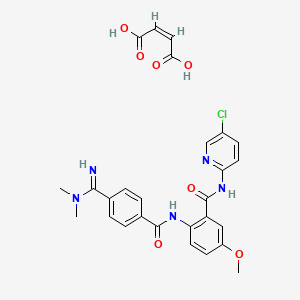

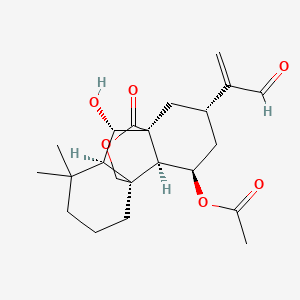
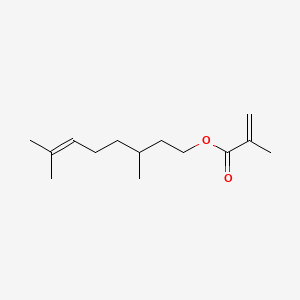
![5-CHLORO-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1256811.png)

![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256814.png)
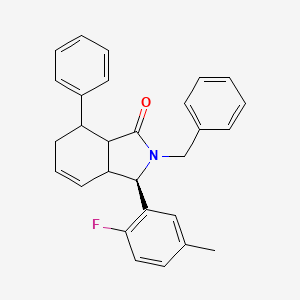
![N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1256819.png)
